molecular formula C5H7ClN2O2 B1590337 2-(1H-imidazol-1-yl)acetic acid hydrochloride CAS No. 87266-37-3

2-(1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No. B1590337
CAS RN: 87266-37-3
M. Wt: 162.57 g/mol
InChI Key: JKZJSYXGKHQHRA-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-1-yl)acetic acid hydrochloride” is an imidazolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group . It is functionally related to acetic acid and is an impurity arising in the synthesis of zoledronic acid .


Synthesis Analysis

The synthesis of “2-(1H-imidazol-1-yl)acetic acid hydrochloride” is achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .


Molecular Structure Analysis

The molecular structure of “2-(1H-imidazol-1-yl)acetic acid hydrochloride” is represented by the InChI code 1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H . The molecular weight is 162.58 .


Chemical Reactions Analysis

Imidazole, the core structure of “2-(1H-imidazol-1-yl)acetic acid hydrochloride”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to its amphoteric nature .


Physical And Chemical Properties Analysis

“2-(1H-imidazol-1-yl)acetic acid hydrochloride” is a white to yellow powder or crystals . and should be stored at room temperature .

Scientific Research Applications

Specific Scientific Field

This falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“2-(1H-imidazol-1-yl)acetic acid hydrochloride” is frequently used as a starting compound for synthesizing Zoledronic Acid via phosphonation . Zoledronic Acid is a third-generation bisphosphonate derivative characterized by a side chain that includes an imidazole ring . It inhibits osteoclast action and bone resorption and is used to treat various bone diseases .

Methods of Application or Experimental Procedures

The synthesis of Zoledronic Acid involves several steps :

  • Isolation of Zoledronic Acid .

Summary of the Results or Outcomes

The synthesis process results in the production of Zoledronic Acid, a highly efficient antiresorptive medicine . The process is distinguished by a multi-stage process and the use of difficulty accessible starting compounds containing an imidazole ring .

Analytical Applications

Specific Scientific Field

This falls under the field of Analytical Chemistry .

Summary of the Application

“2-(1H-imidazol-1-yl)acetic acid hydrochloride” is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Methods of Application or Experimental Procedures

Corrosion Inhibition

Specific Scientific Field

This falls under the field of Materials Science .

Summary of the Application

Imidazole, which is a part of the “2-(1H-imidazol-1-yl)acetic acid hydrochloride” molecule, is used as a corrosion inhibitor on certain transition metals such as copper .

Summary of the Results or Outcomes

The use of imidazole as a corrosion inhibitor can help extend the lifespan of metal components and structures by reducing the rate of corrosion .

Synthesis of Other Pharmaceuticals

Specific Scientific Field

This falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“2-(1H-imidazol-1-yl)acetic acid hydrochloride” can be used as a starting compound for the synthesis of other pharmaceuticals . For example, it can be used in the synthesis of other bisphosphonate derivatives .

Buffer in pH Range 6.2-7.8

Specific Scientific Field

This falls under the field of Biochemistry .

Summary of the Application

Imidazole, which is a part of the “2-(1H-imidazol-1-yl)acetic acid hydrochloride” molecule, is used as a buffer in the pH range of 6.2-7.8 .

Methods of Application or Experimental Procedures

The compound would be dissolved in a suitable solvent at a desired concentration to prepare the buffer solution .

Summary of the Results or Outcomes

The use of imidazole as a buffer can help maintain the pH of a solution within a specific range, which is crucial in various biochemical experiments .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P338 + P351) .

Future Directions

While specific future directions for “2-(1H-imidazol-1-yl)acetic acid hydrochloride” are not mentioned in the search results, imidazole-containing compounds have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs , suggesting potential future research directions in drug development.

properties

IUPAC Name

2-imidazol-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZJSYXGKHQHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516159
Record name (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)acetic acid hydrochloride

CAS RN

87266-37-3
Record name (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HX Chen, XP Xu, QF Xu, Y Zhang, H Li, NJ Li, B Wu… - Polyhedron, 2012 - Elsevier
The combination of the polydentate ligand 2-(1H-imidazol-1-yl) acetic acid (Hima) with metal ions (Pb 2+ , Li + , Zn 2+ , Cd 2+ , Fe 2+ and Co 2+ ) leads to seven different coordination …
Number of citations: 7 www.sciencedirect.com

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